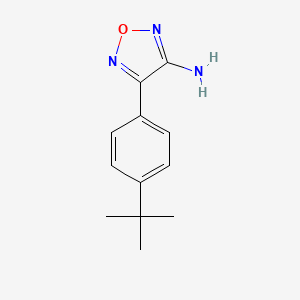

4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-11(13)15-16-14-10/h4-7H,1-3H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSSPPRVCVWFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents . The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably:

- Synthesis and Evaluation : A study synthesized 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , which exhibited moderate activity with an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .

- Comparative Potency : Other derivatives showed enhanced potency with IC50 values ranging from 13.6 to 48.37 µM against multiple cell lines, indicating that structural modifications can significantly improve biological activity .

Anticholinesterase Activity

Another area of application is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds derived from oxadiazoles have been reported to exhibit dual inhibition of cholinesterases:

- Inhibition Potency : Certain derivatives demonstrated IC50 values between 12.8 and 99.2 µM for AChE inhibition, showcasing their potential as therapeutic agents .

Photoluminescent Properties

Oxadiazoles are also explored for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices:

- Synthesis and Characterization : Various oxadiazole derivatives have been synthesized and characterized for their luminescent properties, demonstrating potential as blue-light emitters in OLED technology.

Sensor Applications

The unique electronic properties of oxadiazoles enable their use in chemical sensors:

- Detection Mechanisms : Studies show that these compounds can be utilized to detect specific ions or small molecules due to their selective binding capabilities.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Pharmaceutical Research, a series of substituted oxadiazoles were synthesized and tested for anticancer activity against multiple cell lines. The findings revealed that modifications in the aryl group significantly influenced cytotoxicity profiles.

Case Study 2: AChE Inhibition Study

Research conducted on a library of oxadiazole derivatives demonstrated varying degrees of AChE inhibition. The study concluded that the introduction of bulky substituents could enhance binding affinity and selectivity towards the enzyme.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the oxadiazole ring.

4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of the target compound.

Phenylpiperazines: Contains a phenyl group but differs in the core structure.

Uniqueness

4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both the tert-butylphenyl group and the oxadiazole ring

Biological Activity

4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features an oxadiazole ring, which is known for its stability and biological activity. The synthesis typically involves the reaction of appropriate precursors to form the oxadiazole moiety, followed by substitution reactions to introduce the tert-butylphenyl group.

Antibacterial Properties

Research indicates that oxadiazole derivatives exhibit promising antibacterial activity. For instance, a study on related compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating resistant bacterial strains.

Antitumor Activity

The antitumor potential of oxadiazoles has been extensively studied. In vitro assays have shown that various oxadiazole derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have demonstrated IC50 values as low as 9.4 µM against certain cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Enzyme Inhibition

Oxadiazoles are also recognized for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this category have shown dual inhibition capabilities with IC50 values ranging from 12.8 to over 100 µM for AChE and BChE . This property may be beneficial in treating neurodegenerative disorders like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that:

- Substituents : Bulky groups like tert-butyl can enhance lipophilicity and potentially improve cell membrane permeability.

- Positioning : The placement of functional groups on the oxadiazole ring can significantly affect potency against specific biological targets .

Case Studies

- Antimicrobial Efficacy : A series of oxadiazole derivatives were tested against various bacterial strains. Compound variations showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity .

- Cancer Cell Lines : In a study assessing the antitumor effects of oxadiazole derivatives on a panel of 11 cancer cell lines, several compounds showed selective toxicity towards specific tumor types, indicating the potential for targeted therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine, and how can intermediates be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions. For example, precursors like tert-butyl-substituted benzonitriles can react with hydroxylamine hydrochloride in ethanol at 80–90°C for 12–24 hours. Solvent selection (e.g., DMF or THF) and catalysts (e.g., K2CO3) are critical for minimizing side reactions .

- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress, and purify intermediates via column chromatography with silica gel (60–120 mesh). Yield improvements (>70%) are achievable by adjusting stoichiometric ratios (e.g., 1:1.2 nitrile:hydroxylamine) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the oxadiazole ring protons resonate near δ 8.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen-bonding patterns. For example, bond lengths in the oxadiazole ring (1.32–1.38 Å) validate resonance stabilization .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 246.1234) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Avoid inhalation/contact; use PPE (gloves, goggles, lab coats).

- Store waste separately and dispose via certified hazardous waste services.

- Emergency measures: Rinse exposed skin with water for 15 minutes; use fume hoods for reactions .

Q. How is this compound applied in medicinal chemistry and material science research?

- Applications :

- Medicinal Chemistry : Acts as a scaffold for bioactive molecules targeting antimicrobial or anticancer pathways. Analogues with similar oxadiazole-triazole hybrids show IC50 values <10 µM in kinase inhibition assays .

- Material Science : Used in polymer crosslinking due to its thermal stability (decomposition temperature >250°C) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology : Apply a 2<sup>k</sup> factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2<sup>3</sup> design (8 experiments) identifies optimal conditions: 85°C, DMF, and 5 mol% catalyst, yielding >80% purity .

- Data Analysis : Use ANOVA to assess significance (p < 0.05). Response surface models (e.g., Central Composite Design) further refine parameter interactions .

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~4.2 eV) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding to proteins (e.g., EGFR kinase) using AutoDock Vina. Results show hydrogen bonds with Lys721 and π-π stacking with Phe723 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Validation Steps :

- Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).

- Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Control for impurities via HPLC (>95% purity) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Protocols :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via UV-Vis (λmax 270 nm).

- pH Stability : Use buffered solutions (pH 1–13); LC-MS identifies hydrolysis byproducts (e.g., tert-butylphenol derivatives) .

Q. How are structure-activity relationships (SARs) studied for derivatives of this compound?

- SAR Workflow :

Synthesize analogues with substituent variations (e.g., halogenation at the phenyl ring).

Test in vitro bioactivity (e.g., MIC against S. aureus).

Perform QSAR modeling (e.g., CoMFA) to correlate logP values with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.